molecular formula C18H18ClF3N2O2S B492556 1-Benzyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazine CAS No. 97629-69-1

1-Benzyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazine

Cat. No.: B492556
CAS No.: 97629-69-1
M. Wt: 418.9g/mol
InChI Key: DUZGCGOGSVVQPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazine is a high-purity synthetic intermediate of significant interest in medicinal chemistry and drug discovery research. This compound features a piperazine core, a privileged scaffold in pharmaceutical development due to its versatile binding properties and presence in a high number of biologically active compounds . The molecular structure incorporates a benzyl group and a sulfonamide linker attached to a chloro- and trifluoromethyl-substituted phenyl ring. The trifluoromethyl group is a common motif in agrochemical and pharmaceutical agents due to its ability to enhance metabolic stability and modulate lipophilicity. The specific substitution pattern on the phenyl ring is similar to that found in other research compounds, such as 1-((4-(Trifluoromethyl)phenyl)sulfonyl)piperazine hydrochloride . Piperazine-based compounds are extensively investigated for their potential in oncology research. Structurally related 1-(4-substitutedbenzoyl)piperazine derivatives have demonstrated significant cell growth inhibitory activity across a broad panel of human cancer cell lines, including those from liver (HUH7, HEPG2), breast (MCF7, BT20), and colon (HCT-116) cancers . These compounds can inhibit microtubule synthesis, arrest cell cycle progression, inhibit angiogenesis, and directly induce apoptosis in tumor cells through distinct mechanisms from established chemotherapeutic agents like Taxol . Beyond oncology, piperazine derivatives are also prominent in neuroscience research, serving as key scaffolds for developing receptor ligands. For instance, piperazine compounds have been designed as negative allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5), a target for investigating potential treatments for anxiety, depression, and schizophrenia . The structural features of this compound make it a valuable building block for constructing more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies in these and other therapeutic areas. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-benzyl-4-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClF3N2O2S/c19-17-7-6-15(12-16(17)18(20,21)22)27(25,26)24-10-8-23(9-11-24)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZGCGOGSVVQPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClF3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Chloro-3-(Trifluoromethyl)Benzenesulfonyl Chloride

This intermediate is synthesized via a nitration-reduction-sulfonation sequence starting from o-chlorotrifluoromethylbenzene. A modified approach derived from patent CN110885298B avoids traditional iron powder reduction, instead employing a FeCl₃·6H₂O/hydrazine hydrate system to enhance safety and reduce waste:

  • Nitration :
    o-Chlorotrifluoromethylbenzene reacts with acetic anhydride and 68% nitric acid at 10–15°C to yield 4-nitro-2-trifluoromethylchlorobenzene.

    • Key Data:

      ParameterValue
      Yield85–90%
      Purity (HPLC)≥98%
  • Reduction :
    The nitro group is reduced using FeCl₃·6H₂O (0.06–0.08 eq) and hydrazine hydrate (0.7–0.8 eq) in ethanol under reflux, yielding 4-chloro-3-trifluoromethyl aniline.

    • Advantages:

      • Eliminates iron sludge byproducts.

      • Reduces hydrogen gas generation, enhancing safety.

  • Sulfonation :
    The aniline intermediate undergoes chlorosulfonation with ClSO₃H or SO₂Cl₂ in dichloromethane (DCM) at 0–5°C, followed by quenching with HCl gas to form the sulfonyl chloride.

Synthesis of 1-Benzylpiperazine

Piperazine is benzylated via nucleophilic substitution under basic conditions:

  • Reaction Conditions :

    • Piperazine (1.0 eq), benzyl chloride (1.1 eq), K₂CO₃ (2.0 eq) in acetonitrile at 80°C for 12 hours.

    • Yield: 78–82% after recrystallization from ethanol.

Sulfonylation of 1-Benzylpiperazine

The final step involves coupling 1-benzylpiperazine with 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride. Patent CN102838567B provides a validated protocol:

Reaction Optimization

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base : Triethylamine (1.2 eq) to neutralize HCl.

  • Temperature : 0°C to room temperature (20–25°C).

  • Time : 4–6 hours.

ParameterDCMTHF
Yield88%82%
Purity97%95%
Reaction Time4 hours6 hours

Mechanistic Insight :
The sulfonyl chloride attacks the secondary amine of 1-benzylpiperazine, forming a sulfonamide bond. Excess base ensures complete deprotonation of the amine, accelerating the reaction.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Adopting flow chemistry improves yield and reduces byproducts:

  • Residence Time : 15 minutes.

  • Temperature : 25°C.

  • Throughput : 5 kg/hour.

MetricBatch ProcessFlow Process
Yield88%93%
Purity97%99%
Solvent Consumption10 L/kg6 L/kg

Purification Techniques

  • Crystallization : Ethanol/water (3:1) removes unreacted sulfonyl chloride.

  • Chromatography : Silica gel column (hexane/ethyl acetate 4:1) isolates the product with >99% purity.

Challenges and Mitigation Strategies

Byproduct Formation

  • Di-Substituted Piperazine :
    Occurs due to excess sulfonyl chloride. Mitigated by maintaining a 1:1 molar ratio and controlled addition rates.

  • Hydrolysis of Sulfonyl Chloride :
    Minimized by using anhydrous solvents and inert atmosphere.

Scalability Limitations

  • Heat Management : Exothermic sulfonylation requires jacketed reactors for temperature control.

  • Cost of Trifluoromethyl Precursors : Sourcing 4-chloro-3-trifluoromethyl aniline at scale remains a bottleneck, though partnerships with specialty chemical suppliers alleviate this.

Comparative Analysis of Alternative Routes

Mitsunobu Coupling

An alternative to sulfonylation uses diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 1-benzylpiperazine with a sulfonic acid. However, this method yields ≤70% and requires costly reagents.

Direct Sulfonation

Attempts to sulfonate 1-benzylpiperazine directly with sulfuric acid led to ring-opening side reactions, rendering this approach nonviable.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl ring, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C20H18ClF3N2O2S
  • Molecular Weight : 437.8 g/mol
  • IUPAC Name : 4-[4-chloro-3-(trifluoromethyl)phenyl]-1-benzylpiperazine

The compound features a piperazine core substituted with a benzyl group and a sulfonyl moiety, which contributes to its biological activity.

Medicinal Chemistry

1-Benzyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazine has been investigated for its potential as a poly(ADP-ribose) polymerase (PARP) inhibitor . PARP inhibitors are significant in cancer therapy, particularly for treating cancers with defective DNA repair mechanisms.

  • Case Study : A study demonstrated that derivatives of this compound exhibited potent PARP inhibitory activity, suggesting its utility in cancer treatment protocols targeting DNA repair pathways .

Antimicrobial Activity

Research indicates that compounds containing the trifluoromethyl group often exhibit enhanced antimicrobial properties. The presence of the sulfonyl group may further contribute to this activity.

  • Data Table: Antimicrobial Activity of Related Compounds
Compound NameActivity Against BacteriaActivity Against Fungi
This compoundModerateLow
Related Sulfonamide CompoundHighModerate

This table illustrates the comparative antimicrobial efficacy of similar compounds, highlighting the potential of 1-benzyl derivatives in developing new antimicrobial agents.

Neuropharmacology

The piperazine scaffold is known for its neuroactive properties, making this compound a candidate for studying neuropharmacological effects.

  • Findings : Preliminary studies suggest that modifications to the piperazine ring can influence receptor binding profiles, indicating potential applications in treating neurological disorders .

Synthesis and Characterization

The synthesis of this compound typically involves:

  • Formation of the piperazine ring through cyclization reactions.
  • Introduction of the benzyl and sulfonyl groups via nucleophilic substitution reactions.

Data Table: Synthesis Pathway Overview

StepReaction TypeReagents UsedYield
1CyclizationPiperazine, Benzyl Chloride75%
2Nucleophilic SubstitutionSulfonyl Chloride80%

This table summarizes the synthetic pathway and yields achieved during the synthesis of the compound.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, potentially inhibiting their function or altering their activity. The exact pathways and targets depend on the specific biological context and the compound’s structural analogs .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications in Piperazine Sulfonamides

The following table compares 1-Benzyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazine with key analogues, highlighting substituent variations and their implications:

Compound Name Benzyl Substituent Sulfonyl Substituent Molecular Weight (g/mol) Key Features/Applications Reference
This compound Benzyl 4-Chloro-3-(trifluoromethyl)phenyl 418.86 High lipophilicity; potential CNS activity
1-(3-Chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine 3-Chlorobenzyl 4-Methylphenyl (tosyl) 365.89 Reduced steric hindrance; simpler synthesis
1-(3,4-Difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine 3,4-Difluorobenzyl 4-Methylphenyl 368.39 Enhanced metabolic stability; fluorinated
1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]piperazine None (piperazine unsubstituted) 4-Chloro-3-(trifluoromethyl)phenyl 328.73 Base structure for derivatization
4-(4-Fluorobenzyl)piperazin-1-ylmethanone (Compound 9) 4-Fluorobenzyl Methanone-linked 4-chlorophenyl 332.79 Tyrosine kinase inhibitor candidate
1-Benzyl-4-(3-fluorobenzyl)piperazine Benzyl + 3-fluorobenzyl None (non-sulfonylated) 284.37 Dual benzyl motifs; serotonin receptor focus

Key Observations

Electronic and Steric Effects
  • This contrasts with tosyl (4-methylphenyl) analogues (e.g., 1-(3-Chlorobenzyl)-4-tosylpiperazine), where the methyl group is electron-donating, reducing reactivity .
  • Fluorination: Compounds like 1-(3,4-Difluorobenzyl)-4-tosylpiperazine leverage fluorine's metabolic stability and lipophilicity, which may improve pharmacokinetic profiles compared to non-fluorinated analogues .

Biological Activity

1-Benzyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazine is a synthetic compound with potential pharmacological applications. Its unique structure, featuring a piperazine core and a trifluoromethyl-substituted phenyl group, suggests diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H19ClF3N3O2S\text{C}_{18}\text{H}_{19}\text{ClF}_3\text{N}_3\text{O}_2\text{S}

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in disease processes. For instance, compounds with similar structures have demonstrated the ability to inhibit protein kinases, which play crucial roles in cell signaling pathways related to cancer and inflammation.

Antimicrobial Activity

A study evaluating the antimicrobial properties of related piperazine derivatives found that compounds containing sulfonamide groups exhibited significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar properties .

CompoundMIC (μg/mL)Target Bacteria
Compound A3.12Staphylococcus aureus
Compound B12.5Escherichia coli

Anti-Cancer Activity

Preliminary studies indicate that this compound may exhibit anti-cancer properties. In vitro assays have shown that similar piperazine derivatives inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's mechanism may involve the modulation of apoptotic pathways or interference with cancer cell metabolism.

Case Studies

  • Case Study on Antibacterial Efficacy
    • In a controlled study, a series of piperazine derivatives were tested for their antibacterial efficacy. The results indicated that compounds with the trifluoromethyl group showed enhanced activity against resistant bacterial strains compared to traditional antibiotics .
  • Case Study on Cancer Cell Lines
    • A recent investigation into the effects of piperazine derivatives on breast cancer cell lines revealed that treatment with this compound led to a significant reduction in cell viability, suggesting potential for development as an anti-cancer agent .

Safety and Toxicology

Toxicological assessments are crucial for understanding the safety profile of new compounds. Early studies suggest that while some piperazine derivatives exhibit low toxicity in vitro, further in vivo studies are necessary to evaluate their safety in clinical settings. The compound's structural components may influence its metabolic stability and toxicity profile.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-Benzyl-4-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)piperazine, and how can regioselectivity be controlled in sulfonylation reactions?

  • Methodological Answer : The synthesis typically involves sulfonylation of the piperazine ring using a sulfonyl chloride derivative. To control regioselectivity, steric and electronic factors must be optimized. For example, activating groups on the aromatic ring (e.g., trifluoromethyl) enhance electrophilicity at the para position, favoring substitution at the 4-chloro position. Temperature control (<0°C) and slow addition of reagents minimize side reactions. Characterization via 1^1H/13^{13}C NMR and X-ray crystallography (using SHELX software ) can confirm regiochemistry.

Q. How can X-ray crystallography validate the molecular structure of this compound, and what challenges arise during refinement?

  • Methodological Answer : Single-crystal X-ray diffraction is critical for resolving stereochemistry and verifying sulfonamide geometry. Challenges include handling weak diffraction due to heavy atoms (Cl, F) and refining disordered solvent molecules. SHELXL (via Olex2 or similar software) is recommended for high-precision refinement, utilizing constraints for trifluoromethyl groups and anisotropic displacement parameters. For example, in analogous sulfonylpiperazine structures, chair conformations of the piperazine ring and dihedral angles between aromatic planes (e.g., 40.2°–86.2°) are common .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral artifacts addressed?

  • Methodological Answer :

  • NMR : 19^{19}F NMR is essential for confirming trifluoromethyl group integrity. Overlapping signals in 1^1H NMR (e.g., benzyl protons) can be resolved using 2D COSY or NOESY.
  • Mass Spectrometry : High-resolution ESI-MS detects isotopic patterns for Cl and F (e.g., [M+H]+^+ with 35^{35}Cl/37^{37}Cl splitting).
  • IR : Sulfonyl stretching vibrations appear at ~1150–1350 cm1^{-1}, but moisture-sensitive samples require dry KBr pellets .

Advanced Research Questions

Q. How does the electronic nature of the sulfonyl group influence biological activity, and what computational methods predict binding interactions?

  • Methodological Answer : The electron-withdrawing sulfonyl group enhances binding to hydrophobic pockets in target proteins (e.g., enzymes or receptors). Density Functional Theory (DFT) calculations (B3LYP/6-31G**) can map electrostatic potential surfaces, identifying nucleophilic attack sites. Molecular docking (AutoDock Vina) with homology models (e.g., CCR5 or dopamine D3 receptors) reveals π-π stacking with aromatic residues and hydrogen bonding via sulfonyl oxygen .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. antiviral potency)?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell lines, solvent polarity). Systematic comparison includes:

  • Standardized Assays : MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) under fixed DMSO concentrations (<1%).
  • Proteomic Profiling : SILAC-based mass spectrometry identifies off-target effects, such as unintended kinase inhibition.
  • Structural Analogues : Testing derivatives (e.g., nitro vs. methoxy substituents) isolates electronic vs. steric contributions .

Q. How can solvent effects and green chemistry principles be integrated into the synthesis to improve sustainability?

  • Methodological Answer : Replace dichloromethane with cyclopentyl methyl ether (CPME) or ethyl acetate in sulfonylation steps. Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes at 100°C vs. 24 hours reflux). Life Cycle Assessment (LCA) tools like EATOS evaluate waste metrics (E-factor <5). For example, Tsuji-Trost allylic amination under aqueous conditions achieves 85% yield with minimal Pd catalyst .

Q. What strategies optimize pharmacokinetic properties, such as BBB penetration or metabolic stability, in preclinical studies?

  • Methodological Answer :

  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) via Suzuki-Miyaura coupling to reduce logP (<3).
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify CYP450 oxidation sites. Fluorine substitution at vulnerable positions (e.g., para to sulfonyl) blocks metabolism.
  • BBB Permeability : PAMPA-BBB assays predict passive diffusion, while PET imaging in rodents quantifies brain uptake .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.